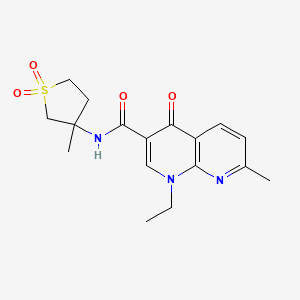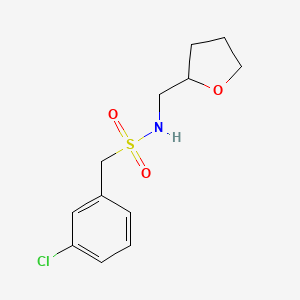![molecular formula C19H11NO5 B4623160 3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione CAS No. 5283-99-8](/img/structure/B4623160.png)
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Descripción general
Descripción
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione, also known as PBOX-15, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound belongs to a class of compounds called benzoxazines, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Aplicaciones Científicas De Investigación
Nucleophilic Addition Reactions
Nucleophilic addition reactions involving 3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione have been extensively studied. These reactions yield products with potential biological activity. For instance, the reaction with oxindole under mild conditions, without the need for catalysts or additives, leads to compounds that are promising for their biological activities (Topanov et al., 2021). Similarly, reactions with N-unsubstituted and N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones produce derivatives with complex molecular structures, suggesting diverse chemical reactivity and potential for further pharmacological investigation (Racheva et al., 2007).
Interaction with Acyclic β-Enaminoesters
The interaction of this compound with acyclic β-enaminoesters leads to the formation of derivatives with interesting crystal and molecular structures. This underscores the compound's utility as a precursor for synthesizing complex heterocyclic systems, which are relevant in materials science and potentially in pharmacology due to their unique structural features (Racheva et al., 2008).
Antimicrobial Activity Studies
Research into the antimicrobial properties of products derived from the interaction of this compound with nucleophiles such as urea and thiourea has been conducted. These studies reveal that the resulting compounds exhibit antimicrobial activity, highlighting the potential for developing new antimicrobial agents from this chemical framework (Mashevskaya et al., 2004).
Formation of Complex Heterocycles
The capability of this compound to undergo reactions leading to the formation of complex heterocyclic systems, such as reactions with cyclic enehydrazino ketones, has been documented. This further illustrates the compound's versatility in synthesizing novel heterocyclic compounds, which could have applications ranging from organic electronics to drug discovery (Racheva et al., 2008).
Propiedades
IUPAC Name |
3-benzoyl-7-methylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO5/c1-10-7-8-12-13(9-10)25-19(24)15-14(17(22)18(23)20(12)15)16(21)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWVNWJYDXHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(C(=O)C3=O)C(=O)C4=CC=CC=C4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366878 | |
| Record name | 3-Benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5283-99-8 | |
| Record name | 3-Benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)
![N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)

![5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)

![7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4623136.png)


![6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4623166.png)
![1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4623173.png)
![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4623178.png)